molecular formula C24H28N2O B5164948 2-(2-methylphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole

2-(2-methylphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B5164948
M. Wt: 360.5 g/mol
InChI Key: YPQHKDMNGXFXAC-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is notable for its unique structural features, which include a 2-methylphenyl group and a 4-propylcyclohexylphenyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 2-(2-methylphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of substituents: The 2-methylphenyl and 4-propylcyclohexylphenyl groups are introduced through nucleophilic substitution reactions, where the oxadiazole ring acts as the nucleophile.

Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

2-(2-methylphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-methylphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(2-methylphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    2-(2-methylphenyl)-1,3,4-oxadiazole: Lacks the 4-propylcyclohexylphenyl group, resulting in different chemical properties and applications.

    5-(4-propylcyclohexyl)phenyl-1,3,4-oxadiazole:

    Other oxadiazoles: Compounds with different substituents on the oxadiazole ring, which can significantly alter their chemical behavior and applications.

Properties

IUPAC Name

2-(2-methylphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O/c1-3-6-18-9-11-19(12-10-18)20-13-15-21(16-14-20)23-25-26-24(27-23)22-8-5-4-7-17(22)2/h4-5,7-8,13-16,18-19H,3,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQHKDMNGXFXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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